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Compound of Interest

Compound Name: 2-Chloro-5-methylnicotinonitrile

Cat. No.: B1590024 Get Quote

An In-depth Technical Guide to 2-Chloro-5-methylnicotinonitrile: Synthesis, Reactivity, and

Application

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chloro-5-methylnicotinonitrile (CAS No. 66909-34-0), also known as 2-chloro-5-

methylpyridine-3-carbonitrile, is a pivotal heterocyclic building block in modern medicinal and

agricultural chemistry.[1] Its unique trifunctional structure—comprising a pyridine ring, a

reactive chlorine atom, a nitrile group, and a methyl substituent—renders it an exceptionally

versatile intermediate for the synthesis of complex molecular architectures. The electron-

deficient nature of the pyridine ring, further activated by the chloro and cyano functionalities,

makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr), providing

a reliable handle for molecular elaboration. This guide provides a comprehensive technical

overview of its core chemical properties, validated synthetic pathways, key reaction protocols,

and essential characterization data, designed to empower researchers in its effective

application.

Core Chemical and Physical Properties
A foundational understanding of a reagent's properties is paramount for its effective use in

synthesis and process development. These parameters dictate choices in reaction setup,

solvent systems, and purification strategies.
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Property Value Source(s)

IUPAC Name
2-chloro-5-methylpyridine-3-

carbonitrile
[2]

CAS Number 66909-34-0 [2]

Molecular Formula C₇H₅ClN₂ [2]

Molecular Weight 152.58 g/mol [2]

Appearance Solid [1][3]

Melting Point 117 °C [1]

InChI Key
ABDCRTUCXNUXMA-

UHFFFAOYSA-N
[3]

SMILES Cc1cnc(Cl)c(c1)C#N [3]

Strategic Synthesis of the Core Scaffold
While 2-Chloro-5-methylnicotinonitrile is commercially available, understanding its synthesis

is crucial for cost-benefit analysis and the potential need for in-house production of derivatives.

Detailed academic procedures for this specific molecule are not abundant; however, its

structure logically arises from two primary, well-established transformations of pyridine

precursors: the chlorination of a hydroxynicotinonitrile or the Sandmeyer reaction of an

aminonicotinonitrile.

Synthetic Workflow Overview
The following diagram illustrates the two principal retrosynthetic disconnections for accessing

the target molecule.
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Caption: Retrosynthetic analysis for 2-Chloro-5-methylnicotinonitrile.

Route A: Chlorination of 2-Hydroxy-5-
methylnicotinonitrile (Exemplar Protocol)
This route leverages the conversion of a hydroxyl group at the 2-position of a pyridine ring into

a chloride. The use of phosphorus oxychloride (POCl₃) is a classic and robust method for this

transformation. The following is a representative, solvent-free protocol adapted from a highly

efficient method for the chlorination of various hydroxypyridines.[4]

Causality: Using POCl₃ in equimolar amounts with a base like pyridine under sealed, solvent-

free conditions is economically and environmentally advantageous for larger-scale

preparations. The base neutralizes the HCl byproduct, and the high temperature drives the

reaction to completion.

Protocol:

Reactor Charging: In a pressure-rated glass reactor equipped with a magnetic stir bar,

charge 2-hydroxy-5-methylnicotinonitrile (1.0 eq) and pyridine (1.0 eq).

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 1.05 eq) to the reactor.
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Reaction Conditions: Seal the reactor and heat the mixture to 150-160 °C with vigorous

stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up: Cool the reactor to room temperature. Carefully and slowly, pour the reaction

mixture onto crushed ice (approx. 10 g per 1 g of starting material).

Neutralization & Extraction: Stir the aqueous slurry until all ice has melted. Neutralize the

mixture to pH 7-8 by the slow, portion-wise addition of solid sodium bicarbonate. Extract the

aqueous layer with ethyl acetate (3 x volume of water).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by flash column chromatography on silica gel to yield the final product.

Route B: Sandmeyer Reaction of 2-Amino-5-
methylnicotinonitrile (Exemplar Protocol)
The Sandmeyer reaction provides a reliable method for converting a primary aromatic amine

into a halide via a diazonium salt intermediate.[5] This approach is particularly useful when the

corresponding amino-heterocycle is readily available. The following protocol is adapted from a

standard procedure for the Sandmeyer reaction on a similar aminonicotinonitrile substrate.[1]

Causality: The reaction proceeds in two critical stages. First, the amine is converted to a

diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low

temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. Second, a copper(I)

chloride catalyst facilitates the radical-nucleophilic substitution, where the diazonium group is

replaced by chloride with the evolution of nitrogen gas.[5]
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Caption: Generalized mechanism for the SNAr reaction. (Note: Generic structures used for

Meisenheimer complex and product for illustrative purposes).

Protocol 1: Amination with Morpholine
This protocol demonstrates a typical SNAr reaction with a secondary amine, a common

transformation in pharmaceutical synthesis. The procedure is adapted from a method used for

a closely related substrate. [6] Causality: A base (e.g., K₂CO₃ or Et₃N) is required to neutralize

the HCl formed during the reaction, driving the equilibrium towards the product. A polar aprotic

solvent like DMF or DMSO is often used to solubilize the reagents and facilitate the formation

of the charged Meisenheimer complex. Reflux temperature provides the necessary activation

energy.

Protocol:

Setup: To a round-bottom flask, add 2-Chloro-5-methylnicotinonitrile (1.0 eq), potassium

carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, to achieve ~0.2 M

concentration).

Nucleophile Addition: Add morpholine (1.2 eq) to the stirred suspension.

Reaction: Heat the mixture to reflux (or 80-100 °C) and stir for 2-6 hours. Monitor completion

by TLC (disappearance of starting material).

Work-up: Cool the reaction to room temperature and pour it into ice-water.

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and

concentrate. Purify the residue by flash chromatography or recrystallization to yield 5-methyl-

2-morpholinonicotinonitrile.

Protocol 2: Alkoxylation with Sodium Methoxide
This protocol illustrates the displacement of the chloride with an alkoxide, forming a valuable

ether linkage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.re3data.org/repository/r3d100010822
https://www.benchchem.com/product/b1590024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: Sodium methoxide is both a strong nucleophile and a strong base. The reaction is

typically run in the corresponding alcohol (methanol) as the solvent. Anhydrous conditions are

crucial to prevent hydrolysis of the nitrile and competitive reaction with water.

Protocol:

Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous

methanol.

Reagent Preparation: Carefully add sodium metal (1.1 eq) in small portions to the methanol

to generate sodium methoxide in situ. Allow the sodium to react completely.

Substrate Addition: Add 2-Chloro-5-methylnicotinonitrile (1.0 eq) to the sodium methoxide

solution.

Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

Work-up: Cool the reaction to room temperature and carefully quench by adding saturated

aqueous ammonium chloride (NH₄Cl) solution.

Extraction & Purification: Remove the methanol under reduced pressure. Extract the

aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry

over Na₂SO₄, filter, concentrate, and purify by flash chromatography to yield 2-methoxy-5-

methylnicotinonitrile.

Spectroscopic Characterization
Authenticating the structure of the synthesized material is a non-negotiable step in any

research workflow. While experimental spectra for 2-Chloro-5-methylnicotinonitrile are not

available in major public databases, this section provides the expected characteristic signals

based on analysis of its precursors and related structures. [7]This predictive data serves as a

benchmark for researchers to validate their own experimental results.
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Technique Expected Characteristic Signals

¹H NMR (400 MHz, CDCl₃)

δ ~8.4 ppm (d, 1H): Aromatic proton at C6, ortho

to ring nitrogen. δ ~7.7 ppm (d, 1H): Aromatic

proton at C4, meta to ring nitrogen. δ ~2.4 ppm

(s, 3H): Methyl protons at C5.

¹³C NMR (100 MHz, CDCl₃)

δ ~152-155 ppm: C6 (aromatic CH adjacent to

N). δ ~150-153 ppm: C2 (aromatic C bearing

Cl). δ ~140-143 ppm: C4 (aromatic CH). δ ~135-

138 ppm: C5 (aromatic C bearing methyl group).

δ ~115-117 ppm: C≡N (nitrile carbon). δ ~108-

112 ppm: C3 (aromatic C bearing nitrile). δ ~18-

20 ppm: -CH₃ (methyl carbon).

FT-IR (KBr Pellet, cm⁻¹)

~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2240-

2220 cm⁻¹: C≡N stretch (strong, sharp). ~1600-

1450 cm⁻¹: Aromatic C=C and C=N ring

stretches. ~1100-1000 cm⁻¹: C-Cl stretch.

Mass Spec. (EI)

m/z ~152/154 (M⁺): Molecular ion peak showing

characteristic ~3:1 isotopic pattern for one

chlorine atom. m/z ~117: Fragment

corresponding to the loss of Cl radical.

Safety and Handling
2-Chloro-5-methylnicotinonitrile is classified as acutely toxic if swallowed and can cause

serious eye damage. [3]* Personal Protective Equipment (PPE): Always handle this compound

in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate

chemical-resistant gloves.

Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry place.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
2-Chloro-5-methylnicotinonitrile is a high-value intermediate whose strategic importance is

defined by the reactivity of its C2-chloro substituent. The predictable nature of the SNAr

reaction allows for the systematic and rational introduction of a wide variety of nucleophilic

fragments, making it an indispensable tool in the construction of novel chemical entities for

drug discovery and agrochemical development. The synthetic and reaction protocols detailed

herein, grounded in established chemical principles, provide a robust framework for the

effective utilization of this versatile scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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